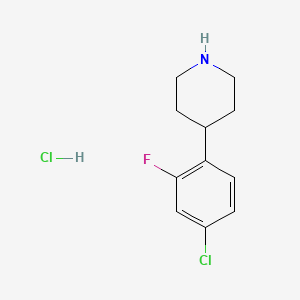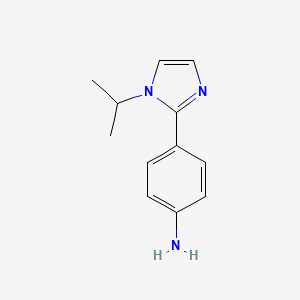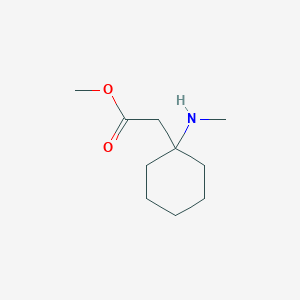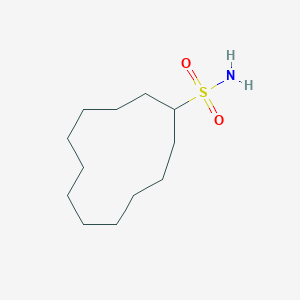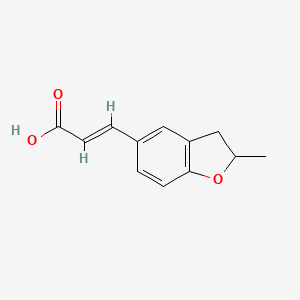
(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the prop-2-enoic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent reactions, such as Wittig or Heck reactions, can be employed to introduce the prop-2-enoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction could produce 2-methyl-2,3-dihydro-1-benzofuran-5-ylpropanol .
Applications De Recherche Scientifique
(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoylphenylquinoline-3-carboxamide: This compound shares a similar benzofuran core structure but has different substituents, leading to distinct biological activities.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Another compound with a benzofuran-like structure, used in different research contexts.
Uniqueness
The uniqueness of (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2-5,7-8H,6H2,1H3,(H,13,14)/b5-3+ |
Clé InChI |
LEVLLAUMDRPDCY-HWKANZROSA-N |
SMILES isomérique |
CC1CC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


